molecular formula C20H26O5 B091008 Olearin CAS No. 15401-87-3

Olearin

Cat. No. B091008
CAS RN: 15401-87-3
M. Wt: 346.4 g/mol
InChI Key: SEWAMCRXYDZJCV-UHFFFAOYSA-N
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Description

Olearin, also known as 3,4-dihydroxyphenylacetic acid (DOPAC), is a naturally occurring metabolite of dopamine. It is a small molecule that plays a crucial role in the regulation of dopamine levels in the brain. Olearin has been the focus of scientific research due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Chemical Structure and Properties

  • Structure and Constituents : Olearia heterocarpa has been found to yield olearin, a diterpene dilactone, along with other compounds. Olearin possesses a rearranged enantio-labdane skeleton, similar to that of the cascarillins (Pinhey, Simpson, & Batey, 1971).

Biological Interactions

  • Plant-Microbe Interactions : Olearin has shown influence in plant-microbe interactions. It was found to prime Lactobacillus plantarum, a bacterium associated with olives, impacting its adaptation and potentially facilitating the accommodation of beneficial microbes in plants (Santamaría et al., 2019).

Phytochemistry and Pharmacology

  • Diterpenoid Compounds : Salvia splendens, a plant known for its therapeutic properties, contains olearin among other clerodane diterpenoids. This indicates a potential pharmacological interest in olearin as part of a broader group of bioactive compounds (Fontana, Savona, & Rodriguez, 2006).

properties

CAS RN

15401-87-3

Product Name

Olearin

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

7-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one

InChI

InChI=1S/C20H26O5/c1-12-6-7-20-11-25-18(23)14(20)4-3-5-16(20)19(12,2)9-15(21)13-8-17(22)24-10-13/h4,8,12,15-16,21H,3,5-7,9-11H2,1-2H3

InChI Key

SEWAMCRXYDZJCV-UHFFFAOYSA-N

SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O

Canonical SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=CC(=O)OC4)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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